This compound can be classified as:
The synthesis of [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can be approached through several synthetic routes. A common method involves the following steps:
The molecular structure of [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods such as molecular modeling or quantum mechanical calculations to predict its behavior in biological systems.
The chemical reactivity of [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can involve:
These reactions typically require controlled environments to optimize yields and minimize side reactions. Parameters like temperature, solvent choice, and concentration play critical roles in reaction outcomes.
The mechanism of action for [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is hypothesized based on its structural features:
Computational studies may provide insights into binding affinities and interaction modes with biological targets, aiding in understanding its pharmacological profile.
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has potential applications in various scientific fields:
The synthesis of [(S)-1-((S)-2-amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS Ref. 10-F083355) demands precise stereocontrol at multiple chiral centers. The (S,S)-configured target compound is typically synthesized through convergent strategies that couple enantiomerically pure intermediates. One validated approach utilizes a chiral pool starting material, such as (S)-piperidine-3-carboxylic acid derivatives, which are commercially available with high enantiomeric excess (>98% ee). The critical acylation step employs (S)-2-((tert-butoxycarbonyl)amino)propanoic acid under standard peptide coupling conditions (e.g., HATU/DIPEA in anhydrous DMF), achieving diastereoselectivity >99% when performed at -20°C [1] [3].
Alternative routes feature catalytic asymmetric synthesis via dynamic kinetic resolution. For instance, reductive amination of racemic 3-oxopiperidine derivatives using (S)-tert-butyl (1-oxopropan-2-yl)carbamate and chiral catalysts like (R,R)-TsDPEN achieves the desired (S,S)-stereochemistry. This method yields approximately 92% ee but requires optimization to reach pharmaceutical-grade stereopurity [4]. Key stereochemical outcomes are confirmed through chiral HPLC analysis using Chiralpak® IC columns with heptane/ethanol mobile phases, as evidenced in analogous piperidine syntheses [1].
Table 1: Enantioselective Synthesis Methods Comparison
Method | Starting Material | Key Coupling Agent | Temperature | Diastereoselectivity | Reported Yield |
---|---|---|---|---|---|
Chiral Pool | (S)-Boc-piperidine-3-carboxylic acid | (S)-Boc-alanine, HATU | -20°C | >99% | 78-85% |
Reductive Amination | 3-Oxopiperidine derivative | (S)-Boc-alanine, NaBH₃CN | 25°C | 92% ee | 65-70% |
Enzymatic Resolution | Racemic propionyl precursor | Lipase PS-30, isopropanol | 37°C | 99% ee (S) | 40% (theoretical max 50%) |
The synthesis relies critically on two advanced intermediates: (S)-1-(tert-butoxycarbonyl)piperidin-3-amine and (S)-2-((tert-butoxycarbonyl)amino)propanoic acid. The piperidine intermediate (CAS 1401666-41-8) provides the chiral backbone, with its tert-butyl carbamate group offering robust protection during subsequent N-functionalization [1]. Its synthesis involves stereospecific reduction of enantioenriched 3-cyano-1-Boc-piperidine using LiAlH₄, yielding the (S)-configured amine with >99% optical purity [3].
Simultaneously, the propionyl component is prepared via Schotten-Baumann reaction of (S)-alanine with di-tert-butyl dicarbonate, yielding the Boc-protected derivative in quantitative yield. The coupling of these intermediates presents regioselectivity challenges due to the nucleophilic competition between the piperidine nitrogen and amine functionality. This is resolved through temporary protection of the piperidine nitrogen using Fmoc-Cl, followed by selective deprotection after propionylation [6]. The methyl-carbamate functionality is introduced last via reaction with methyl isocyanate under anhydrous conditions, preserving stereochemical integrity .
Table 2: Critical Intermediates and Their Functions
Intermediate | CAS Number | Key Function | Stereochemistry | Source |
---|---|---|---|---|
(S)-1-Boc-piperidin-3-amine | 1401666-41-8 | Chiral piperidine scaffold | (S) | [1] |
(S)-2-((tert-butoxycarbonyl)amino)propanoic acid | 103365-47-5 | Propionyl precursor | (S) | [6] |
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | Not specified | Stereoisomer impurity | (R,S) | |
(trans-3-Hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester | 884006-56-8 | Structural analog for methodology | (1R,3R) | [8] |
The tert-butoxycarbonyl (Boc) group demonstrates exceptional utility in this synthesis due to its orthogonal stability relative to other protecting groups and clean acidolytic deprotection with minimal racemization. Optimization studies reveal that the Boc group remains intact during piperidine N-acylation when the reaction pH is maintained between 7.5–8.5, preventing premature deprotection [1] [4]. For the terminal amine protection, the methyl-carbamate group (as in the final product) provides permanent protection essential for the compound’s intended application as a synthetic building block [7].
Comparative analysis of carbamate protecting groups indicates that Boc demonstrates superior performance over alternatives like Cbz or Fmoc in multi-step syntheses involving piperidine scaffolds. The Boc group’s stability during nucleophilic acyl substitutions is approximately 10-fold higher than Cbz under basic conditions (t₁/₂ >24 hours vs. 2.5 hours in 1M NaOH/THF) [4]. However, the Boc group requires carefully controlled deprotection conditions (e.g., TFA/DCM, 0–5°C) to prevent epimerization at the chiral centers, particularly during the installation of the methyl-carbamate moiety in the penultimate step .
The incorporation of the (S)-2-aminopropionyl moiety presents significant stereochemical challenges, primarily epimerization at the α-carbon of the alanine derivative during acylation. Studies show that racemization occurs predominantly through oxazolone formation when using traditional coupling reagents like EDCI/HOBt, with up to 15% epimerization observed at 25°C [1] [6]. This issue is mitigated through several approaches:
The stereochemical integrity of the final product is verified through comparison with its (R,S)-diastereomer (CAS Ref. 10-F083355), which exhibits distinct chromatographic behavior (ΔRₜ = 1.7 min on C18 RP-HPLC) and NMR characteristics, particularly in the piperidine H₃ proton shift (δ 4.25 ppm vs. 3.98 ppm in CDCl₃) .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: